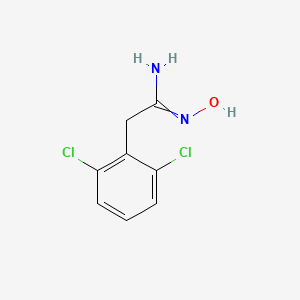

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine

Description

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine (CAS 77831-51-7) is an acetamidine derivative characterized by a dichlorophenyl group at position 2 and a hydroxyl-substituted amidine moiety. Its molecular formula is C₈H₇Cl₂N₂O, with a molecular weight of 233.06 g/mol. Structurally, the compound features a rigid 2,6-dichlorophenyl ring attached to an acetamidine backbone, where the amidine nitrogen is hydroxylated. This configuration imparts unique electronic and steric properties, influencing its pharmacological and chemical behavior .

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLPJXAQHSVAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the chlorination of phenol to produce 2,6-dichlorophenol . This intermediate is then subjected to further reactions to introduce the acetamidine group. The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by subsequent functionalization steps. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial use .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to simpler compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex chlorinated compounds, while reduction could produce simpler derivatives .

Scientific Research Applications

Chemistry

This compound serves as a crucial building block in organic synthesis. It is utilized for:

- Studying Reaction Mechanisms: Investigating the pathways and interactions during chemical reactions.

- Synthesis of Complex Molecules: Acting as a precursor for various derivatives in synthetic chemistry.

Biology

Research indicates that 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine exhibits potential biological activities:

- Antimicrobial Properties: Studies suggest effectiveness against various microbial strains.

- Anticancer Activity: Preliminary research indicates possible inhibition of cancer cell proliferation.

Medicine

Ongoing investigations are exploring its therapeutic potential:

- Drug Development: The compound is being evaluated for its efficacy as a treatment for specific diseases due to its interaction with biological targets.

Industry

In industrial applications, this compound is used in:

- Agrochemicals Production: As an active ingredient in pesticides and herbicides.

- Dyes Manufacturing: Contributing to the synthesis of various colorants used in textiles and other materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer Properties | Showed reduced viability of cancer cells in culture conditions; further studies needed for in vivo validation. |

| Study 3 | Synthesis Applications | Highlighted efficiency as a precursor for synthesizing complex organic molecules with diverse functionalities. |

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954)

- Structure : Differs by the substitution of the hydroxyl group with a carbamoyl moiety (NH-C(O)-NH₂) and a hydrochloride salt.

- Pharmacology : LON-954 is a tremorogenic agent inducing rest tremors in mice at 5–100 mg/kg (oral). Unlike oxotremorine, it lacks parasympathomimetic effects and acts via dopaminergic pathways, as shown by antagonism with L-dopa and apomorphine .

- Toxicity : LD₅₀ of 165 mg/kg (oral, mice) .

- Key Difference : The carbamoyl group enhances central nervous system (CNS) penetration, enabling tremor induction at lower doses compared to hydroxylated analogs.

| Property | 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine | LON-954 |

|---|---|---|

| Functional Group | -NH-OH (hydroxylamidine) | -NH-C(O)-NH₂ (carbamoyl) |

| Tremorogenic Activity | Not reported | Potent (5–100 mg/kg) |

| Mechanism | Unknown | Dopaminergic modulation |

| LD₅₀ | Not available | 165 mg/kg (mice) |

2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide

- Structure : Acetamide core with 2,6-dimethylphenyl and dichloro substitutions.

- Properties : Lower molecular weight (229.06 g/mol) and distinct physicochemical characteristics (e.g., density: 1.465 g/cm³) compared to the hydroxylamidine derivative .

- Applications : Primarily used as a synthetic intermediate for heterocycles and agrochemicals, lacking reported CNS activity .

- Key Difference : The acetamide backbone and dimethylphenyl group reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine

2-cyano-N-(2,6-dichlorophenyl)-acetamide

- Structure: Acetamide with a cyano (-CN) substituent instead of hydroxylamidine.

- Physicochemical Data: Higher boiling point (430.6°C) and density (1.465 g/cm³) due to the polar cyano group .

- Key Difference: The cyano group increases metabolic stability but reduces hydrogen-bonding capacity, limiting CNS penetration.

Research Findings and Mechanistic Insights

- Structural-Activity Relationships (SAR): Chlorine Substitution: 2,6-dichloro positioning maximizes steric and electronic effects for CNS activity (e.g., LON-954) . Functional Groups: Hydroxylamidine enhances metal coordination but reduces bioavailability compared to carbamoyl or cyano derivatives .

- Toxicity Trends: Carbamoyl derivatives (e.g., LON-954) exhibit higher acute toxicity than acetamides or cyano-substituted analogs .

Biological Activity

2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine is a compound of interest due to its unique chemical structure and potential biological activities. The presence of both the acetamidine and hydroxyl functional groups contributes to its reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety which enhances its biological activity. Its structural formula can be represented as follows:

The biological activity of this compound is primarily linked to its ability to inhibit various pro-inflammatory pathways. It acts by modulating the expression of key inflammatory mediators such as cytokines and enzymes involved in the inflammatory response.

Key Mechanisms:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins .

- Reduction of Cytokine Levels : Studies indicate that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .

- Oxidative Stress Modulation : It also impacts oxidative stress markers, suggesting a role in mitigating oxidative damage associated with inflammation .

Biological Activity Studies

Several studies have investigated the biological effects of this compound, particularly concerning its anti-inflammatory properties.

Table 1: Summary of Biological Activity Studies

Case Studies

- Anti-Arthritic Activity : In a study involving adjuvant-induced arthritis in female Sprague Dawley rats, administration of this compound resulted in significant improvements in clinical symptoms. The treated group exhibited reduced paw edema and lower body weight loss compared to controls, indicating its potential as an anti-arthritic agent .

- Cytokine Modulation : Another investigation demonstrated that the compound effectively lowered serum levels of inflammatory cytokines (IL-1 beta and TNF-alpha) in treated animals, supporting its role in modulating the immune response during inflammation .

- Oxidative Stress Reduction : The compound was also evaluated for its effects on oxidative stress markers. Results showed a significant decrease in markers such as nitric oxide and peroxide levels, further highlighting its therapeutic potential against oxidative damage associated with chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dichloro-phenyl)-N-hydroxy-acetamidine, and how can purity be maximized?

- Methodological Answer : Synthesis of acetamidine derivatives typically involves a two-step process: (1) condensation of a substituted benzaldehyde (e.g., 2,6-dichlorobenzaldehyde) with hydroxylamine hydrochloride to form an oxime intermediate, and (2) subsequent reduction or alkylation to yield the acetamidine structure . For purity optimization, techniques like recrystallization in ethanol or methanol are recommended, while industrial-scale processes may employ continuous flow reactors to enhance yield and consistency . Monitoring via HPLC or GC-MS ensures purity >95% .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving the molecular geometry, as demonstrated for analogous compounds (e.g., monoclinic crystal systems with β angles ~103°, P21/c space groups) . Computational methods (DFT calculations) predict electronic properties like HOMO-LUMO gaps, while spectroscopic techniques (FTIR, NMR) validate functional groups. For example, the N-hydroxy group exhibits distinct O-H stretching (~3200 cm⁻¹) in FTIR .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., trypsin-like proteases or cytochrome P450 isoforms) using fluorogenic substrates. Competitive inhibition mechanisms can be inferred from Lineweaver-Burk plots. Parallel cytotoxicity assays (MTT or resazurin-based) in HEK-293 or HepG2 cells establish therapeutic indices .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence binding to enzymatic targets?

- Methodological Answer : Molecular docking studies (AutoDock Vina, Schrödinger Suite) reveal that the 2,6-dichloro substituents create a steric "bulk" that enhances π-π stacking with aromatic residues (e.g., Phe in active sites). Electrostatic potential maps indicate electron-withdrawing Cl groups polarize the phenyl ring, strengthening hydrogen bonds with catalytic residues like Asp or Glu . Comparative studies with 3,4-dichloro analogs (lower activity) highlight positional sensitivity .

Q. How can conflicting data on enzyme inhibition potency across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength). Standardize protocols using TRIS buffer (pH 7.4, 25°C) and pre-incubate enzymes with inhibitors for 10 minutes. Validate findings with orthogonal methods (e.g., SPR for binding kinetics or ITC for thermodynamic profiling). Meta-analyses of IC₅₀ values from ≥3 independent studies are advised .

Q. What strategies mitigate instability of the N-hydroxy group during in vivo studies?

- Methodological Answer : Prodrug approaches (e.g., acetylating the N-hydroxy moiety) enhance metabolic stability. Pharmacokinetic profiling in rodent models (plasma t½, AUC) guides dosage adjustments. LC-MS/MS quantifies parent compound vs. metabolites in plasma, with stabilization via antioxidants (ascorbic acid) in sample prep .

Q. How can crystallographic data inform co-crystallization experiments with target proteins?

- Methodological Answer : Co-crystallization trials (hanging-drop vapor diffusion) use 20-25% PEG 3350 and 0.1 M HEPES (pH 7.5). Soak crystals in 5 mM inhibitor solution for 48 hours. Diffraction data (≤1.8 Å resolution) processed via PHENIX refine hydrogen-bond networks, as seen in lidocaine derivative studies .

Data Contradiction and Validation

Q. Why do solubility predictions (LogP) vary between computational models?

- Methodological Answer : LogP discrepancies arise from force field parameterization (e.g., GAFF vs. OPLS-AA). Validate predictions experimentally via shake-flask assays (octanol-water partitioning) and correlate with HPLC retention times. Consensus models (average of 3+ algorithms) improve reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.